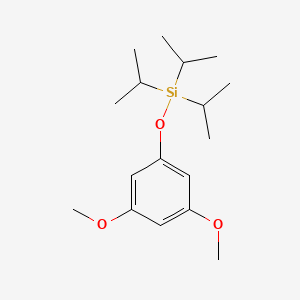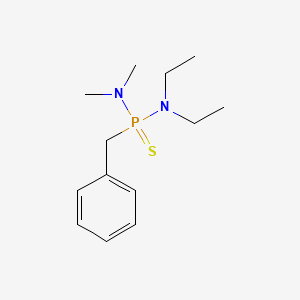![molecular formula C15H12N2O2S B14269408 1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)
1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)- is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications in various fields. This compound is characterized by a pyrrolo[2,3-b]pyridine core with an ethenyl group at the 3-position and a phenylsulfonyl group at the 1-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.
Méthodes De Préparation
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)- typically involves multi-step synthetic routes
Synthesis of Pyrrolo[2,3-b]pyridine Core: The core can be synthesized through cyclization reactions involving appropriate precursors such as 2-aminopyridine and α,β-unsaturated carbonyl compounds.
Introduction of Ethenyl Group: The ethenyl group can be introduced via Heck coupling reactions using vinyl halides and palladium catalysts.
Introduction of Phenylsulfonyl Group: The phenylsulfonyl group is typically introduced through sulfonylation reactions using phenylsulfonyl chloride and a base such as triethylamine.
Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)- undergoes various chemical reactions, including:
Substitution: The ethenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, acetonitrile), catalysts (e.g., palladium, platinum), and bases (e.g., sodium hydroxide, potassium carbonate).
Applications De Recherche Scientifique
1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)- has a wide range of applications in scientific research:
Medicine: Due to its biological activity, it is being investigated for potential therapeutic applications, including as an anticancer and anti-inflammatory agent.
Industry: The compound’s unique properties make it useful in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit fibroblast growth factor receptors (FGFRs) by binding to the ATP-binding site, thereby blocking downstream signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth.
Comparaison Avec Des Composés Similaires
1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)- can be compared with other similar compounds such as:
1H-Pyrrolo[2,3-b]pyridine: Lacks the ethenyl and phenylsulfonyl groups, resulting in different chemical properties and reactivity.
1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-:
1H-Pyrrolo[2,3-b]pyridine, 1-(phenylsulfonyl)-: Lacks the ethenyl group, leading to differences in its chemical reactivity and interactions with molecular targets.
The presence of both the ethenyl and phenylsulfonyl groups in 1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)- imparts unique properties that distinguish it from these related compounds.
Propriétés
Formule moléculaire |
C15H12N2O2S |
|---|---|
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
1-(benzenesulfonyl)-3-ethenylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C15H12N2O2S/c1-2-12-11-17(15-14(12)9-6-10-16-15)20(18,19)13-7-4-3-5-8-13/h2-11H,1H2 |
Clé InChI |
CTWQFCOFBNHUJA-UHFFFAOYSA-N |
SMILES canonique |
C=CC1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N,N'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis[3-methyl-N-(3-methylphenyl)aniline]](/img/structure/B14269354.png)




![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)




